

An In-depth Technical Guide to the Physical and Chemical Properties of Butanimine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butanimine**

Cat. No.: **B14748675**

[Get Quote](#)

Disclaimer: Specific experimental data for **butanimine** (C_4H_7N) is not readily available in published literature. This guide provides a comprehensive overview of the predicted physical and chemical properties of **butanimine** based on the known characteristics of simple aliphatic imines. The experimental protocols described are general methods for the synthesis and reaction of analogous imines.

Introduction

Butanimine is an organic compound with the chemical formula C_4H_7N . As an imine, it contains a carbon-nitrogen double bond ($C=N$). This functional group dictates its chemical reactivity, making it a key intermediate in various organic syntheses. Due to the position of the $C=N$ double bond, **butanimine** can exist as two primary isomers: **1-butanimine** and **2-butanimine**. This guide will explore the anticipated physical and chemical properties of these isomers, detail general experimental protocols for their synthesis and key reactions, and provide visualizations of these chemical processes.

Predicted Physical Properties

The physical properties of **butanimine** are extrapolated from general trends observed in other short-chain aliphatic imines. These compounds are typically volatile liquids at room temperature with characteristic odors.

Table 1: Predicted Physical Properties of **Butanimine** Isomers

Property	1-Butanimine	2-Butanimine	General Aliphatic Imines
IUPAC Name	Butan-1-imine	Butan-2-imine	N/A
Synonyms	N-Butylideneamine	N-(sec-Butylidene)amine	Schiff bases
Molecular Formula	C ₄ H ₇ N	C ₄ H ₇ N	R ₂ C=NR'
Molecular Weight	71.12 g/mol	71.12 g/mol	Varies
Boiling Point	Estimated: 60-80 °C	Estimated: 50-70 °C	Generally lower than corresponding amines
Density	Estimated: ~0.75 g/cm ³	Estimated: ~0.73 g/cm ³	Less dense than water
Solubility	Soluble in organic solvents. Likely sparingly soluble in water and prone to hydrolysis.	Soluble in organic solvents. Likely sparingly soluble in water and prone to hydrolysis.	Generally soluble in organic solvents

Chemical Properties and Reactivity

Imines are characterized by the electrophilic carbon atom of the C=N double bond, making them susceptible to nucleophilic attack. They are also basic at the nitrogen atom.[1][2]

Key Chemical Reactions:

- Formation: Imines are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1] This reaction is often catalyzed by acid and requires the removal of water to drive the equilibrium towards the imine product.[1]
- Hydrolysis: The formation of imines is a reversible process. In the presence of water, particularly under acidic conditions, imines hydrolyze back to their parent aldehyde or ketone and the primary amine.[3][4][5][6]

- Reduction: Imines can be readily reduced to form secondary amines. Common reducing agents for this transformation include sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4), and catalytic hydrogenation ($\text{H}_2/\text{catalyst}$).^{[7][8][9][10]} This reaction is a cornerstone of reductive amination.^[10]
- Nucleophilic Addition: The electrophilic carbon of the imine double bond can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and cyanide, leading to the formation of new carbon-carbon bonds.

Table 2: Summary of Key Chemical Reactions

Reaction	Reactants	Products	Conditions
Formation	Butanal + Ammonia	1-Butanimine + Water	Acid catalyst, removal of water
Butan-2-one + Ammonia	2-Butanimine + Water		Acid catalyst, removal of water
Hydrolysis	Butanimine + Water	Butanal/Butan-2-one + Ammonia	Aqueous acid
Reduction	Butanimine + Reducing Agent (e.g., NaBH_4)	Butylamine	Varies with reducing agent

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and reactions of simple aliphatic imines, which can be adapted for **butanimine**.

General Synthesis of an Aliphatic Imine (e.g., N-butylidenemethylamine)

Objective: To synthesize an imine from an aldehyde and a primary amine.

Materials:

- Butanal
- Methylamine (as a solution in a suitable solvent like THF or ethanol)
- Anhydrous magnesium sulfate ($MgSO_4$) or molecular sieves
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the aldehyde (1 equivalent) dissolved in the anhydrous solvent.
- Add the primary amine (1-1.2 equivalents) to the solution.
- Add a catalytic amount of PTSA (0.01-0.05 equivalents).
- If using a Dean-Stark apparatus, heat the mixture to reflux to azeotropically remove the water formed during the reaction. If not, add a drying agent like anhydrous $MgSO_4$ or molecular sieves to the reaction mixture.
- Monitor the reaction progress by techniques such as TLC or GC-MS until the starting materials are consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- If a drying agent was used, filter it off.
- Remove the solvent under reduced pressure to yield the crude imine.
- The product can be purified by distillation under reduced pressure.

Hydrolysis of an Aliphatic Imine

Objective: To hydrolyze an imine back to its parent carbonyl compound and amine.

Materials:

- Aliphatic imine
- Dilute aqueous acid (e.g., 1M HCl)
- Organic solvent for extraction (e.g., diethyl ether)

Procedure:

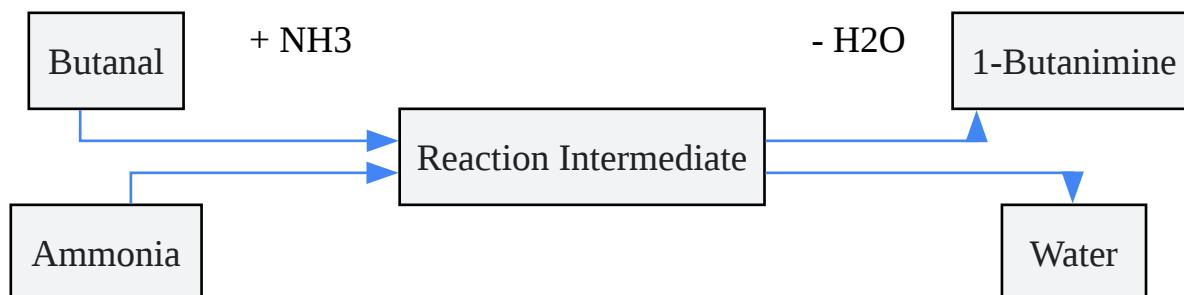
- Dissolve the imine in an organic solvent.
- Add the dilute aqueous acid to the solution and stir vigorously at room temperature.
- Monitor the reaction by TLC or GC-MS.
- Once the hydrolysis is complete, separate the aqueous and organic layers.
- The carbonyl compound can be isolated from the organic layer by drying and solvent evaporation.
- The amine can be recovered from the aqueous layer by basification followed by extraction.

Reduction of an Aliphatic Imine to a Secondary Amine

Objective: To reduce an imine to the corresponding secondary amine.

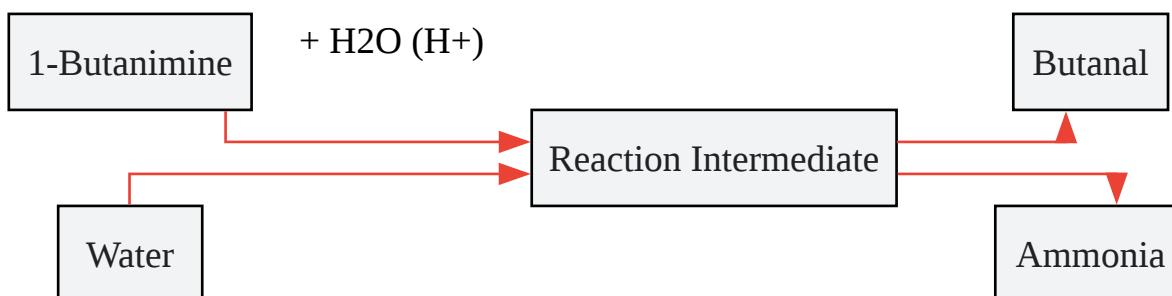
Materials:

- Aliphatic imine
- Methanol or ethanol as a solvent
- Sodium borohydride (NaBH_4)

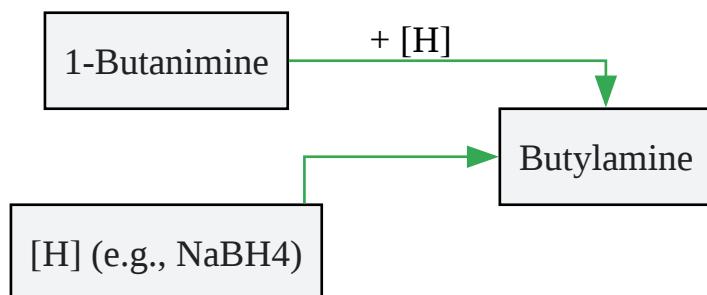

Procedure:

- Dissolve the imine in methanol or ethanol in a flask cooled in an ice bath.
- Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the solution, keeping the temperature below 10 °C.

- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction by TLC or GC-MS.
- Once the reaction is complete, quench the reaction by the slow addition of water.
- Remove the solvent under reduced pressure.
- Extract the product with a suitable organic solvent.
- Dry the organic layer over a drying agent, filter, and concentrate to obtain the crude secondary amine.
- Purify the product by distillation or chromatography.


Mandatory Visualizations

The following diagrams illustrate the key chemical transformations of **butanimine**.


[Click to download full resolution via product page](#)

Caption: Formation of **1-Butanimine** from Butanal and Ammonia.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed hydrolysis of 1-**Butanimine**.

[Click to download full resolution via product page](#)

Caption: Reduction of 1-**Butanimine** to Butylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine - Wikipedia [en.wikipedia.org]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. news-medical.net [news-medical.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by imine reduction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Butanimine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14748675#physical-and-chemical-properties-of-butanimine\]](https://www.benchchem.com/product/b14748675#physical-and-chemical-properties-of-butanimine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com